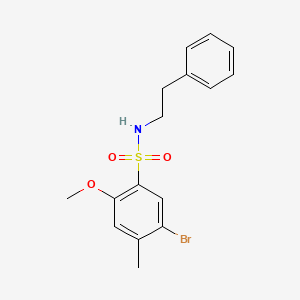
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide, commonly known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
BPPB has been studied extensively in scientific research due to its potential applications in various fields. It has been found to be a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold and pain. BPPB has been used to study the role of TRPM8 in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. BPPB has also been studied for its potential use in developing new treatments for pain, cancer, and other diseases.
Mécanisme D'action
BPPB acts as a potent and selective inhibitor of TRPM8 ion channels by binding to a specific site on the channel. TRPM8 channels are involved in the sensation of cold and pain, and their inhibition by BPPB leads to a decrease in cold and pain sensation. BPPB has also been found to inhibit the proliferation of cancer cells by blocking the activity of TRPM8 channels, which are overexpressed in many cancer cells.
Biochemical and Physiological Effects:
BPPB has been found to have several biochemical and physiological effects in scientific research. Inhibition of TRPM8 channels by BPPB leads to a decrease in cold and pain sensation, making it a potential treatment for pain. BPPB has also been found to inhibit the proliferation of cancer cells by blocking the activity of TRPM8 channels, making it a potential treatment for cancer. BPPB has also been found to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPPB has several advantages for lab experiments, including its high potency and selectivity for TRPM8 channels, making it a useful tool for studying the role of TRPM8 in various physiological processes. However, BPPB has some limitations, including its low solubility in aqueous solutions, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on BPPB. One direction is to study the role of TRPM8 channels in other physiological processes, such as metabolism and cardiovascular function. Another direction is to develop new treatments for pain, cancer, and other diseases based on the inhibition of TRPM8 channels by BPPB. Additionally, further research is needed to improve the solubility and bioavailability of BPPB, which may increase its usefulness in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, BPPB is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. BPPB has shown promise as a potent and selective inhibitor of TRPM8 channels, making it a useful tool for studying the role of TRPM8 in various physiological processes and a potential treatment for pain, cancer, and other diseases.
Méthodes De Synthèse
The synthesis of BPPB can be achieved using different methods, including the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-phenylethanol in the presence of a base and a catalyst such as palladium on carbon. The yield of BPPB obtained from these methods ranges from 60-80%.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPOUNPAITZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

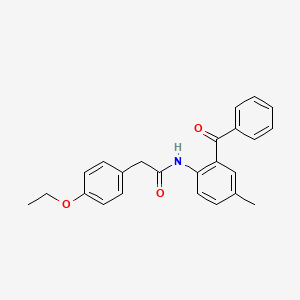
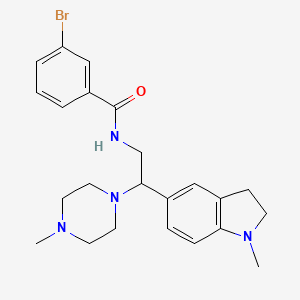
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)
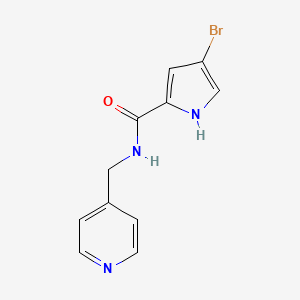
![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)
![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)
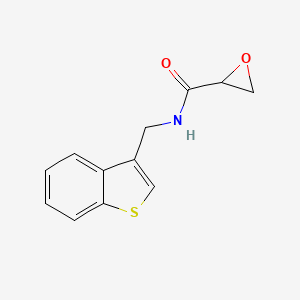

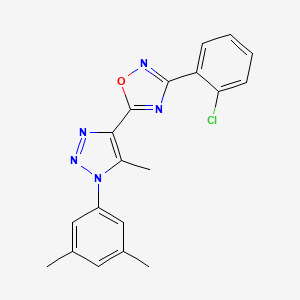
![11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2558189.png)

![N-(3-bromophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2558191.png)

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)